2-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

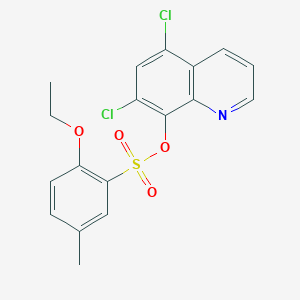

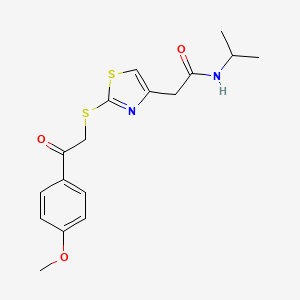

2-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.

BenchChem offers high-quality 2-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

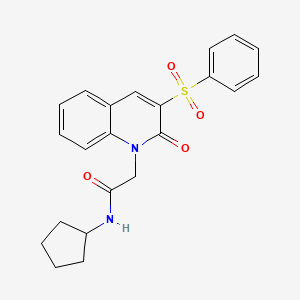

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide

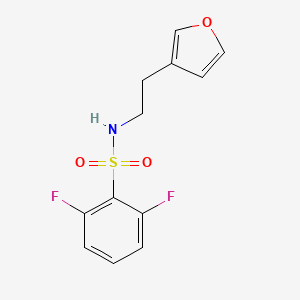

Anticancer Applications: This compound has been studied for its potential in anticancer treatments . The sulfonyl group in the compound has shown biological importance in medicinal chemistry and drug design . It has exhibited moderate activity against various cancer cell lines, including renal, central nervous system, colon, and breast cancer .

Antibacterial Applications: The compound has also been evaluated for its antibacterial activity . It has shown bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The increase of reactive oxygen species (ROS) in strains treated with this compound suggests its potential as an antibacterial agent .

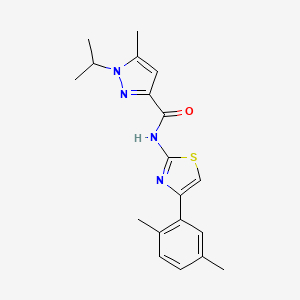

2-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

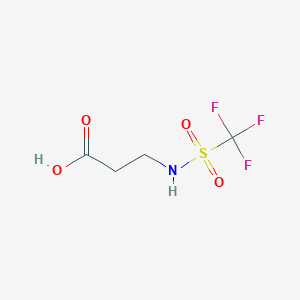

Antiviral Applications: This compound, also known as FOMMP, has been investigated as a potential antiviral agent . The compound was synthesized and characterized, and its physiochemical properties were scrutinized via density functional theory (DFT) and molecular docking analysis .

Physiochemical Properties: The compound’s physiochemical properties have been studied extensively . The Frontier molecular orbital (FMO) analysis showed a low energy gap, suggesting the chemical reactivity of the compound . The electrophilicity index points towards the probable biological activity of FOMMP .

Mecanismo De Acción

Target of Action

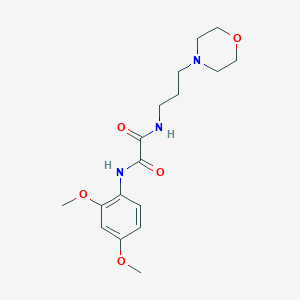

The primary targets of this compound are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

The compound acts as a serine protease inhibitor . It interacts with the active site of the enzyme, specifically the serine residue, and inhibits its catalytic activity . This inhibition prevents the enzyme from participating in peptide bond hydrolysis, a critical step in protein degradation .

Biochemical Pathways

The inhibition of serine proteases affects multiple biochemical pathways. For instance, it can disrupt the digestion process, as these enzymes are responsible for breaking down dietary proteins into amino acids. It can also affect the immune response, as serine proteases are involved in activating immune cells .

Pharmacokinetics

Similar sulfonyl fluoride compounds are known for their biocompatibility, including aqueous stability, and their rapid transmetalation with palladium (ii) complexes .

Result of Action

By inhibiting serine proteases, the compound can potentially alter various physiological processes. For example, it may affect digestion and immune response, as mentioned earlier. Additionally, it may influence blood coagulation and cell signaling, as serine proteases play a role in these processes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ability to inhibit serine proteases. Moreover, the presence of other compounds, such as competitive inhibitors, can also influence its efficacy .

Propiedades

IUPAC Name |

2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c25-21(23-17-9-5-6-10-17)15-24-19-13-7-4-8-16(19)14-20(22(24)26)29(27,28)18-11-2-1-3-12-18/h1-4,7-8,11-14,17H,5-6,9-10,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASMQJQIJRNTFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C=C(C2=O)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B2945652.png)

![(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid](/img/structure/B2945656.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2945661.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2945665.png)

![N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2945668.png)

![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)